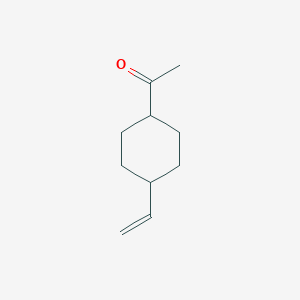
1-(4-Ethenylcyclohexyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethenylcyclohexyl)ethan-1-one is an organic compound with a unique structure that includes a cyclohexyl ring substituted with an ethenyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Ethenylcyclohexyl)ethan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with an appropriate ethenylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, followed by the addition of the ethenylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethenylcyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can attack, leading to the formation of imines or acetals.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, mild temperatures and pressures.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl-substituted cyclohexyl ethanone.
Substitution: Imines, acetals.
Scientific Research Applications
1-(4-Ethenylcyclohexyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including resins and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Ethenylcyclohexyl)ethan-1-one involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of intermediates that can further react to form final products. The ethenyl group can participate in addition reactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Cyclohexylphenyl)ethan-1-one: Similar structure but with a phenyl group instead of an ethenyl group.
1-(4-Methoxycyclohexyl)ethan-1-one: Contains a methoxy group instead of an ethenyl group.
1-(4-Cyclohexylphenyl)ethanol: Similar structure with an alcohol group instead of a ketone.
Uniqueness
1-(4-Ethenylcyclohexyl)ethan-1-one is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. The ethenyl group allows for additional functionalization and reactivity, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
96323-89-6 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(4-ethenylcyclohexyl)ethanone |
InChI |
InChI=1S/C10H16O/c1-3-9-4-6-10(7-5-9)8(2)11/h3,9-10H,1,4-7H2,2H3 |
InChI Key |
NGCCWOGLGQDZPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(CC1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one](/img/structure/B14354633.png)
![2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14354641.png)
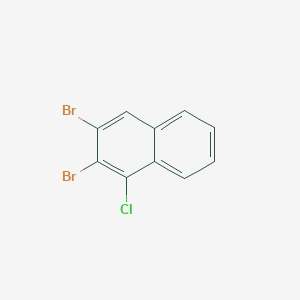
![1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14354661.png)
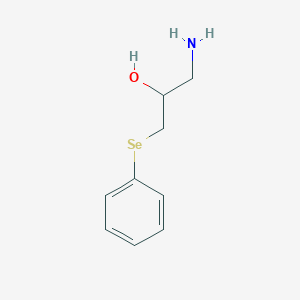
![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)
![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)
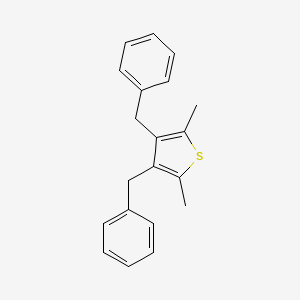
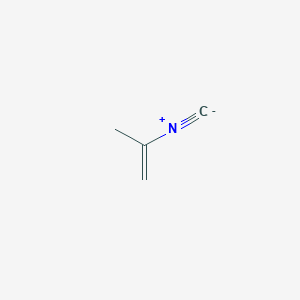
![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

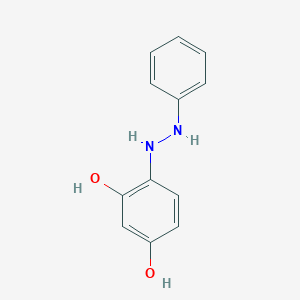
![1,1'-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14354739.png)
